

The Sensory Profile of Citronellyl Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citronellyl tiglate

Cat. No.: B1584324

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Abstract

Citronellyl tiglate (CAS No. 24717-85-9) is a fragrance and flavor ingredient valued for its complex sensory profile. This technical guide provides an in-depth analysis of its olfactory and gustatory characteristics, supported by available quantitative data, detailed experimental methodologies for sensory evaluation, and visualizations of the underlying biological pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of products incorporating this molecule.

Introduction

Citronellyl tiglate is an ester formed from citronellol and tiglic acid. It is found naturally in geranium oil and is described as a colorless to pale straw-colored liquid.^[1] Its multifaceted sensory properties, encompassing floral, fruity, and green notes, make it a versatile ingredient in the fragrance and flavor industries.^{[2][3][4]} Understanding the detailed olfactory and gustatory profile of **Citronellyl tiglate** is crucial for its effective application and for the development of novel sensory experiences.

Physicochemical Properties

A summary of the key physicochemical properties of **Citronellyl tiglate** is presented in Table 1. These properties, particularly vapor pressure and water solubility, influence its volatility and perception in different matrices.

Property	Value	Reference(s)
Molecular Formula	C15H26O2	[2]
Molecular Weight	238.37 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	144-145 °C @ 9 mm Hg	[1][3]
Density	0.903 g/mL at 25 °C	[1][3]
Refractive Index	n _{20/D} 1.465	[1][3]
Vapor Pressure	0.003600 mmHg @ 20.00 °C	[4]
Water Solubility	0.2633 mg/L @ 25 °C (estimated)	[4]
LogP (o/w)	5.645 (estimated)	[4]

Olfactory Profile

The olfactory profile of **Citronellyl tiglate** is characterized by a combination of floral, fruity, and green notes. It is often described as having a rosy, geranium-like scent with leafy and tea-like undertones.[4] The odor is of medium strength and moderate tenacity.[1][4]

Qualitative Olfactory Descriptors

Multiple sources describe the odor of **Citronellyl tiglate** with the following terms:

- Primary Notes: Floral, Rosy, Fruity, Green[2][4][5]
- Secondary Notes: Herbaceous, Leafy, Geranium, Tea, Mushroom-like[1][3][4]
- Nuances: Winey, Balsamic, Citrusy[3][4]

Quantitative Olfactory Data

Quantitative data for the olfactory perception of **Citronellyl tiglate** is limited. However, one source provides a specific odor threshold in the air.

Parameter	Value	Reference(s)
Odor Threshold in Air	0.1585 µg/L	[6]
Odor Strength	Medium	[1][4]
Substantivity on Paper	24 hours	

Gustatory Profile

The gustatory profile of **Citronellyl tiglate** is predominantly characterized by green and leafy notes, with accompanying floral and fruity elements.[4] The taste is often described in conjunction with its aromatic properties, highlighting the significant contribution of retronasal olfaction to the overall flavor perception.

Qualitative Gustatory Descriptors

The taste of **Citronellyl tiglate** is described using the following terms:

- Primary Notes: Green, Leafy[4]
- Secondary Notes: Rosy, Geranium, Soapy, Tea, Fruity, Citrus[4]

Quantitative Gustatory Data

Specific quantitative data for the taste threshold of **Citronellyl tiglate** is not readily available in the reviewed literature. The perceived flavor is a complex interplay of its taste and aroma.

Experimental Methodologies

The characterization of the olfactory and gustatory profile of a compound like **Citronellyl tiglate** involves a combination of analytical techniques and sensory evaluation by trained panelists.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a substance. In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory port where a trained analyst sniffs the eluting compounds and describes their odor.

Detailed Protocol for GC-O Analysis:

- **Sample Preparation:** A solution of **Citronellyl tiglate** in a suitable solvent (e.g., ethanol) is prepared. For complex matrices, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.
- **Injection:** A small volume of the prepared sample is injected into the gas chromatograph.
- **Separation:** The compounds are separated based on their volatility and polarity on a capillary column (e.g., DB-5 or WAX).
- **Detection and Olfactory Assessment:** The column effluent is split between a mass spectrometer for chemical identification and a sniffing port. A trained panelist records the odor character and intensity of each eluting compound.
- **Data Analysis:** The resulting olfactogram is aligned with the chromatogram to correlate specific chemical compounds with their perceived odors.

Sensory Panel Evaluation

Sensory panels are used to obtain qualitative and quantitative data on the sensory properties of a substance. Trained panelists are essential for providing consistent and reproducible results.

Detailed Protocol for Descriptive Sensory Analysis:

- **Panelist Selection and Training:** Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes of **Citronellyl tiglate** using reference standards.

While **Citronellyl tiglate** itself does not directly elicit the five primary tastes (sweet, sour, salty, bitter, umami) in a pure sense, its flavor profile is a complex perception involving both gustatory and olfactory systems. The "green" and "fruity" aspects are largely aroma-driven, but potential interactions with receptors for other modalities cannot be entirely ruled out. The diagram below illustrates a generalized pathway for taste perception.

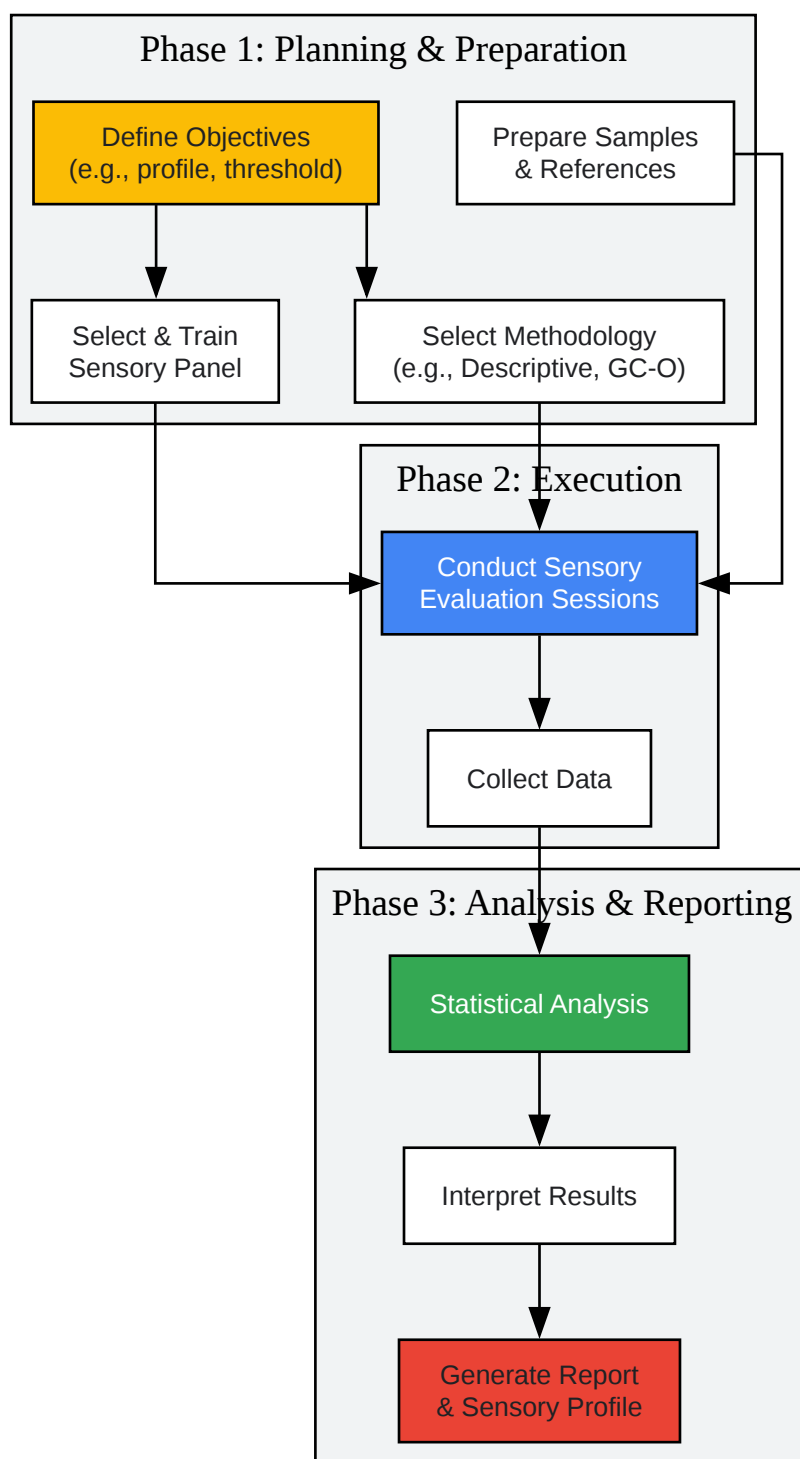


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Caption: Generalized gustatory signal transduction pathway.

Experimental Workflow for Sensory Evaluation

A logical workflow is essential for the comprehensive sensory evaluation of a flavor and fragrance compound like **Citronellyl tiglate**.



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- To cite this document: BenchChem. [The Sensory Profile of Citronellyl Tiglate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584324#olfactory-and-gustatory-profile-of-citronellyl-tiglate]

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